

Stereochemistry of 2-Amino-1,1,2-triphenylethanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(R)-2-Amino-1,1,2-triphenylethanol*

Cat. No.: B152254

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-1,1,2-triphenylethanol is a chiral amino alcohol with two stereogenic centers, giving rise to two pairs of enantiomers: (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R). However, due to the substitution pattern, the focus is typically on the enantiomers resulting from the chirality at the carbon bearing the amino group, designated as (R)- and (S)-2-amino-1,1,2-triphenylethanol. These isomers are valuable chiral auxiliaries and building blocks in asymmetric synthesis. This technical guide provides a comprehensive overview of their stereochemistry, including their synthesis, resolution, and physicochemical properties.

Physicochemical Properties of 2-Amino-1,1,2-triphenylethanol Enantiomers

The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of 2-amino-1,1,2-triphenylethanol results in identical physical properties such as melting point and solubility in achiral solvents, but different interactions with plane-polarized light (optical activity).

Property	(R)-(+)-2-amino-1,1,2-triphenylethanol	(S)-(-)-2-amino-1,1,2-triphenylethanol
CAS Number	79868-79-4	129704-13-8
Molecular Formula	C ₂₀ H ₁₉ NO	C ₂₀ H ₁₉ NO
Molecular Weight	289.37 g/mol	289.37 g/mol
Melting Point	130-131 °C[1][2]	128-132 °C[3]
Specific Rotation	Not available in search results	[α] ²⁰ /D = -236° (c=1, chloroform)
Appearance	White to pale yellow crystal or powder	White to pale yellow crystal or powder

Synthesis and Resolution

The synthesis of enantiomerically pure 2-amino-1,1,2-triphenylethanol typically involves the preparation of a racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-Amino-1,1,2-triphenylethanol

A common synthetic route to chiral β -amino alcohols is through the Ritter reaction. In the case of 2-amino-1,1,2-triphenylethanol, the synthesis can be envisioned to start from triphenylglycol. The diol is converted to a cyclic sulfite, which then undergoes a Ritter reaction with a nitrile in the presence of a strong acid to form an oxazoline intermediate. Subsequent hydrolysis of the oxazoline yields the racemic amino alcohol.

Caption: Synthetic workflow for racemic 2-amino-1,1,2-triphenylethanol.

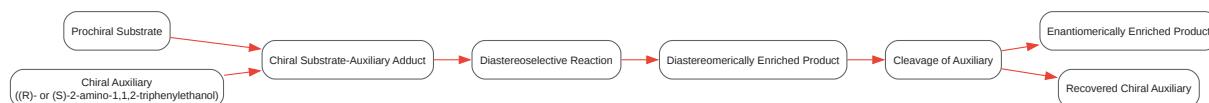
Chiral Resolution of Racemic 2-Amino-1,1,2-triphenylethanol

The separation of the racemic mixture into its constituent enantiomers can be achieved by diastereomeric salt formation using a chiral resolving agent, such as tartaric acid. The procedure exploits the different solubilities of the resulting diastereomeric salts.

Experimental Protocol: Diastereomeric Resolution

- Salt Formation: Dissolve the racemic 2-amino-1,1,2-triphenylethanol and an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in a suitable solvent (e.g., methanol or ethanol) with heating to ensure complete dissolution.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.
- Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
- Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the resolving agent and liberate the free amino alcohol enantiomer.
- Extraction: Extract the enantiomerically enriched amino alcohol into an organic solvent (e.g., dichloromethane or diethyl ether).
- Purification: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure 2-amino-1,1,2-triphenylethanol.
- Recovery of the Second Enantiomer: The mother liquor from the crystallization step, which is enriched in the more soluble diastereomeric salt, can be similarly treated to recover the other enantiomer.

Caption: Workflow for the chiral resolution of 2-amino-1,1,2-triphenylethanol.


Spectroscopic Characterization

While specific NMR data for the individual enantiomers of 2-amino-1,1,2-triphenylethanol are not readily available in the searched literature, the expected proton (¹H) and carbon (¹³C) NMR spectra would be identical for both the (R) and (S) isomers in an achiral solvent. The use of a chiral shift reagent would be necessary to distinguish them by NMR spectroscopy.

Biological Activity and Applications

The biological activities of the individual enantiomers of 2-amino-1,1,2-triphenylethanol have not been extensively reported in the available literature. However, related phenylethanolamine derivatives are known to possess a range of pharmacological activities, including potential anti-inflammatory effects and interactions with neurotransmitter systems.

Given their chiral nature, the primary application of (R)- and (S)-2-amino-1,1,2-triphenylethanol is in the field of asymmetric synthesis, where they serve as valuable chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.

[Click to download full resolution via product page](#)

Caption: The role of 2-amino-1,1,2-triphenylethanol as a chiral auxiliary.

Conclusion

The (R) and (S) enantiomers of 2-amino-1,1,2-triphenylethanol are important chiral molecules with applications in stereoselective synthesis. While detailed experimental protocols and a complete set of physicochemical data, particularly the specific rotation of the (R)-enantiomer and NMR spectra for both isomers, require further investigation, this guide provides a foundational understanding of their stereochemistry. The lack of specific biological activity data for these compounds presents an opportunity for future research, especially given the pharmacological relevance of the broader class of phenylethanolamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. (R)-2-Amino-1,1,2-triphenylethanol [myskinrecipes.com]
- 3. 129704-13-8 CAS MSDS ((S)-(-)-2-AMINO-1,1,2-TRIPHENYLETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Stereochemistry of 2-Amino-1,1,2-triphenylethanol Isomers: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152254#stereochemistry-of-2-amino-1-1-2-triphenylethanol-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com